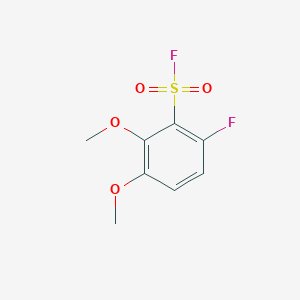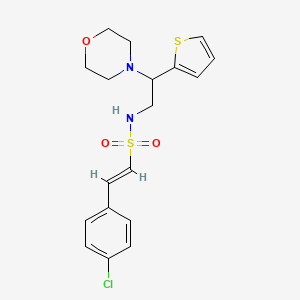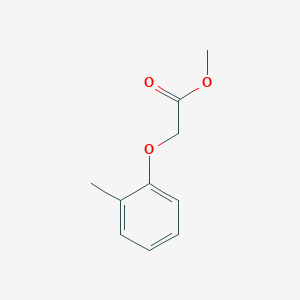
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H8F2O4S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a sulfonyl fluoride group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride typically involves the reaction of 6-fluoro-2,3-dimethoxybenzene with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed in the presence of water or aqueous base to form sulfonic acid.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride involves its ability to react with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it a useful tool for studying enzyme mechanisms and protein function.
Comparaison Avec Des Composés Similaires
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride can be compared with other similar compounds, such as:
6-Fluoro-2,3-dimethoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-Fluoro-2,3-dimethoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
6-Fluoro-2,3-dimethoxybenzenesulfinic acid: Similar structure but with a sulfinic acid group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds.
Propriétés
IUPAC Name |
6-fluoro-2,3-dimethoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O4S/c1-13-6-4-3-5(9)8(7(6)14-2)15(10,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBOWMQUXDOKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)

![4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2391672.png)

![5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2391674.png)
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)

![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2391682.png)


![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)
